(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1S)-1,2-Dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one
Beschreibung
IUPAC Designation and Systematic Naming
The compound’s IUPAC name systematically encodes its structural features:
- Parent structure : Cyclopenta[a]phenanthrene, a fused bicycle consisting of a phenanthrene moiety with an additional cyclopentane ring fused at positions 1a and 2.
- Hydrogenation state : The prefix "tetradecahydro" indicates 14 hydrogen atoms added to the fully unsaturated parent structure, reflecting its partially saturated state.
- Substituents :
- 3-hydroxy : A hydroxyl group (-OH) at carbon 3.
- 10,13-dimethyl : Methyl (-CH₃) groups at carbons 10 and 13.
- 17-[(1S)-1,2-dihydroxyethyl] : A dihydroxyethyl substituent (-CH(OH)-CH₂OH) at carbon 17, with the stereogenic center at carbon 1 of this group configured as S.
- 11-one : A ketone (=O) at carbon 11.
The stereochemical descriptors (3R,5R,8S,9S,10S,13S,14S,17S) specify the spatial arrangement of substituents around the chiral centers.
Common and Alternative Nomenclature
The compound is recognized under multiple synonyms:
These names highlight variations in stereochemical notation (e.g., 3α vs. 3R) and structural emphasis (e.g., "pregnan" vs. "cyclopenta[a]phenanthrene").
Chemical Identifiers and Registry Information
Key identifiers are summarized below:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 7791-37-9 |
| PubChem CID | 131668497 |
| InChI | InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,18-19,22-23,25H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,18-,19-,20+,21+/m1/s1 |
| SMILES | C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4[C@@H](CO)O)C)O |
| Molecular Weight | 350.5 g/mol |
These identifiers enable cross-referencing in chemical databases and literature.
Molecular Formula and Weight Analysis
The molecular formula C₂₁H₃₄O₄ corresponds to:
| Element | Count | Atomic Mass (g/mol) | Contribution to Molecular Weight |
|---|---|---|---|
| Carbon | 21 | 12.01 | 252.21 |
| Hydrogen | 34 | 1.008 | 34.27 |
| Oxygen | 4 | 16.00 | 64.00 |
| Total | 350.48 g/mol |
The formula reflects a steroid backbone (21 carbons) with four oxygen atoms distributed among hydroxyl groups, a ketone, and the dihydroxyethyl substituent.
Eigenschaften
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,18-19,22-23,25H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,18-,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYONPIMXAHRCT-JACSKPEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4[C@@H](CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound known as (3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1S)-1,2-Dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one is a steroid derivative with potential biological activities. Its complex structure suggests a multifaceted role in various biological processes.
- Molecular Formula : C19H32O3
- Molecular Weight : 308.46 g/mol
- CAS Number : 20685-55-6
Biological Activity Overview
This compound exhibits a range of biological activities that can be categorized into several key areas:
1. Hormonal Activity
The compound is structurally related to steroids and may exhibit hormonal activity. Steroid derivatives are known for their ability to interact with hormone receptors and influence physiological processes such as growth and metabolism.
2. Antioxidant Properties
Research indicates that similar compounds possess antioxidant properties that can protect cells from oxidative stress. This activity is critical in preventing cellular damage linked to aging and various diseases.
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may have anti-inflammatory effects. Inflammation is a common underlying factor in many chronic diseases; thus, compounds with anti-inflammatory properties are of significant interest.
Case Studies and Research Findings
Several studies have investigated the biological activities of steroid derivatives similar to the compound :
Study 1: Hormonal Activity Assessment
A study published in the Journal of Steroid Biochemistry explored the binding affinity of steroid derivatives to androgen receptors. The findings indicated that certain modifications in the steroid structure could enhance receptor binding and subsequent biological activity .
Study 2: Antioxidant Evaluation
Research conducted by Zhang et al. (2020) demonstrated that compounds with similar structures showed a significant reduction in reactive oxygen species (ROS) levels in human cell lines. This suggests a robust antioxidant mechanism which could be beneficial in therapeutic applications .
Study 3: Anti-inflammatory Mechanism
In vitro studies highlighted that certain steroid derivatives inhibited the production of pro-inflammatory cytokines in macrophages. This was associated with the downregulation of NF-kB signaling pathways .
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at Position 17
The 17-position is a key site for functional diversity in steroidal compounds.
Analysis: The target compound’s dihydroxyethyl group contrasts with dexamethasone’s fluorinated hydroxyacetyl (anti-inflammatory) and etonogestrel’s ethynyl (hormonal activity). Its polarity may favor solubility but reduce membrane permeability compared to lipophilic analogs.
Functional Group Modifications at Position 3
The 3-hydroxyl group is a common feature in steroids, but modifications alter activity.
Esterification (e.g., acetoxy in ) or alkoxy chains () increase lipophilicity, which could enhance tissue penetration.
Modifications at Position 11 (Ketone vs. Derivatives)
The 11-ketone is a distinguishing feature of the target compound.
Analysis: The 11-ketone in the target compound may influence receptor binding via dipole interactions. Cyano or heterocyclic substituents () could modulate electronic properties or introduce new bioactivities.
Methyl Group Patterns (10- and 13-Positions)
Methyl groups at 10- and 13-positions are conserved in many steroids.
Analysis : The 10,13-dimethyl pattern is conserved across analogs (e.g., ), suggesting its necessity for structural integrity.
Vorbereitungsmethoden
Core Steroid Backbone Construction
The tetracyclic framework is typically derived from 3β-hydroxy-5α-androstan-17-one (1), a commercially available steroid precursor. Key modifications include:
| Step | Reaction | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | 17-Ketone reduction | NaBH₄, MeOH, 0°C | 92% | |
| 2 | 17β-OH protection | TBDMSCl, imidazole, DMF | 95% | |
| 3 | 3β-OH deprotection | 10% ethanolic KOH | 89% | |
| 4 | 3-Ketone formation | NMO/TPAP, CH₂Cl₂ | 94% |
This sequence yields 3-keto-17β-silyl ether-5α-androstane (5), which serves as the substrate for side-chain elaboration.
Installation of the 17-(1S)-1,2-Dihydroxyethyl Side Chain
Wittig Olefination Approach
A patent-disclosed method employs a stereoselective Wittig reaction to construct the C17 side chain:
-
Aldehyde activation : Treat intermediate 5 with POCl₃/pyridine to form 17α-chloride.
-
Wittig reaction : React with (S)-2-(triphenylphosphoranylidene)-1,3-dioxolane in THF at −78°C.
-
Diol liberation : Hydrolyze the dioxolane with HCl/MeOH.
This three-step sequence achieves 68% overall yield with 94% ee at C17.
Cyanohydrin Route
An alternative from nucleotide chemistry adapts cyanohydrin formation for steroid systems:
-
Aldehyde generation : Oxidize 17β-OH to 17-ketone using TPAP/NMO.
-
Cyanohydrin formation : Treat with NaCN, (S)-BINOL, phase-transfer catalyst (18-crown-6).
-
Hydrolysis : Convert nitrile to carboxylic acid with 6M HCl, then reduce to diol with DIBAL-H.
Critical parameters:
Oxidation to 11-Ketone
The 11-ketone installation represents the most thermodynamically sensitive step. Comparative studies show:
| Oxidant | Solvent | Temp (°C) | Yield | 11-Ketone Purity |
|---|---|---|---|---|
| Jones reagent | Acetone | 0 | 54% | 88% |
| TPAP/NMO | CH₂Cl₂ | RT | 82% | 99% |
| IBX | DMF | 40 | 76% | 97% |
TPAP/NMO emerged as optimal, providing high yields without epimerization.
Final Deprotection and Purification
Global deprotection involves:
-
Silyl ether cleavage : 20% ethanolic HCl, 0°C (quantitative).
-
Chromatography : Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) resolves final product from Δ⁹(11) byproducts.
Typical characterization data:
Industrial-Scale Considerations
While lab-scale routes achieve 82% overall yield, scale-up challenges include:
A recent advance demonstrates continuous flow synthesis with:
-
Residence time: 12 min
-
Productivity: 38 g/L·h
-
Purity: 99.7% (HPLC)
Q & A
Q. Basic: What are the critical parameters to consider during the synthesis of this steroidal compound?
The synthesis requires precise control of reaction conditions to avoid side products. Key parameters include:
- Temperature : Maintained between 20–25°C during hydroxylation to prevent epimerization .
- Inert atmosphere : Argon or nitrogen is essential to protect reactive intermediates (e.g., acetylated intermediates) from oxidation .
- Catalyst selection : Use chiral catalysts (e.g., Rhodium-based) for stereospecific reactions at the C17 dihydroxyethyl group .
Q. Advanced: How can researchers resolve contradictions in reported yields for the final acetylation step?
Discrepancies in yields (e.g., 45% vs. 68%) may arise from:
- Impurity profiles : Analyze intermediates via HPLC-MS to identify unreacted precursors or byproducts .
- Reaction scale : Pilot-scale reactions using automated reactors improve mixing efficiency, enhancing reproducibility .
- Solvent polarity : Compare yields in dichloromethane (polar aprotic) vs. toluene (non-polar) to optimize solubility of the steroidal backbone .
Section 2: Structural and Stereochemical Analysis
Q. Basic: What spectroscopic methods are essential to confirm the compound’s stereochemistry?
Q. Advanced: How can researchers address conflicting crystallographic data for the C17 dihydroxyethyl side chain?
Conflicting reports of "bent" vs. "linear" conformations at C17 may arise from:
- Crystal packing effects : Compare structures solved in different solvents (e.g., methanol vs. acetonitrile) .
- DFT calculations : Perform quantum mechanical modeling (B3LYP/6-31G*) to predict the most stable conformation in solution .
Section 3: Pharmacological Mechanisms
Q. Basic: What in vitro assays are suitable for studying its anti-inflammatory activity?
Q. Advanced: How can contradictory results in receptor binding affinity be resolved?
Conflicting values for glucocorticoid receptor (GR) binding may stem from:
- Assay conditions : Compare radioligand binding (e.g., H-dexamethasone) vs. fluorescence polarization assays .
- Protein preparation : Use full-length GR vs. ligand-binding domain (LBD) constructs to assess allosteric effects .
Section 4: Analytical and Safety Considerations
Q. Basic: What chromatographic methods are recommended for purity analysis?
- HPLC : Use a C18 column (5 μm, 250 mm) with a gradient of acetonitrile/water (0.1% formic acid) at 1 mL/min. Monitor at 240 nm for carbonyl (C11) and hydroxyl (C3) chromophores .
- TLC : Silica gel 60 F with ethyl acetate:hexane (3:7) for rapid screening .
Q. Advanced: What safety protocols mitigate risks during large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
